molecular formula C17H10BrClN4S B2520094 (Z)-4-(4-bromophenyl)-N'-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-14-0

(Z)-4-(4-bromophenyl)-N'-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2520094
CAS No.: 477190-14-0
M. Wt: 417.71
InChI Key: KBVGALAGUZUZDG-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromophenyl group, a chlorophenyl group, and a carbohydrazonoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of Carbohydrazonoyl Cyanide Moiety: The carbohydrazonoyl cyanide moiety can be introduced through the reaction of hydrazine derivatives with cyanogen bromide.

Industrial Production Methods

Industrial production of (Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets.

Medicine

In medicinal chemistry, (Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide is explored for its potential as a therapeutic agent. It is studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl chloride
  • (Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl bromide
  • (Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl iodide

Uniqueness

(Z)-4-(4-bromophenyl)-N’-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the carbohydrazonoyl cyanide moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the cyanide group provides unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2Z)-4-(4-bromophenyl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN4S/c18-12-6-4-11(5-7-12)16-10-24-17(21-16)15(9-20)23-22-14-3-1-2-13(19)8-14/h1-8,10,22H/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVGALAGUZUZDG-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.